

# losmapimod patient-reported outcomes versus objective measures FSHD

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## Compound Focus: Losmapimod

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## Losmapimod Outcomes: Patient-Reported vs. Objective Measures

Outcome Measure Category	Specific Measure	Trial Phase & Key Findings
Objective Clinical Measure	Reachable Workspace (RWS)	Phase 3 (REACH): Primary endpoint not met. Both losmapimod and placebo groups showed similar changes in RWS over 48 weeks [1] [2].

| **Objective Clinical Measure** | **Muscle Fat Infiltration (MFI via MRI)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. **Phase 2:** MRI showed a slowdown in muscle replacement by fatty tissue in certain muscles [3]. | | **Objective Clinical Measure** | **Shoulder Strength (Dynamometry)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Neuro-QOL Upper Extremity (NeuroQoL-UE)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Patient Global Impression of Change (PGIC)** | **Phase 3 (REACH):** No discernible benefit of

**losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Other PROs (unspecified)** |  
**Phase 2:** Patients reported "significant clinical improvements" with **losmapimod** [3]. |

## Experimental Protocols and Methodologies

For researchers designing future trials, understanding the methodologies behind these outcome measures is crucial.

- **Reachable Workspace (RWS):** This objective measure assesses upper limb mobility, specifically shoulder girdle function. Participants wear a sensor on their wrist, and the system measures the three-dimensional space they can reach. In the REACH trial, the assessment was performed with 500 g of weight placed on each wrist to standardize the effort. The result is expressed as the Relative Surface Area (RSA) [1] [2].
- **Muscle Fat Infiltration (MFI):** Quantified using Magnetic Resonance Imaging (MRI), this biomarker provides an objective measure of disease progression by calculating the fraction of fat within a muscle. It is a sensitive tool that can detect changes in muscle composition before clinical weakness is apparent [4] [2].
- **Patient-Reported Outcomes (PROs):** These are collected through standardized questionnaires.
  - The **Neuro-QOL Upper Extremity Function** questionnaire assesses a patient's perceived ability to perform tasks requiring arm and hand function [2].
  - The **Patient Global Impression of Change (PGIC)** is a single-item questionnaire where patients rate their perception of change in their overall health status on a scale from "much better" to "much worse" [4] [2].

## Interpretation of Outcome Discrepancies

The mixed signals from earlier phases and the final Phase 3 results highlight key challenges in FSHD therapeutic development.



- **Consult Authoritative Sources:** For the most current information on FSHD clinical trials, you can refer to the **FSHD Society** (fshdsociety.org), which provides updates and analysis on ongoing research [1].

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## References

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